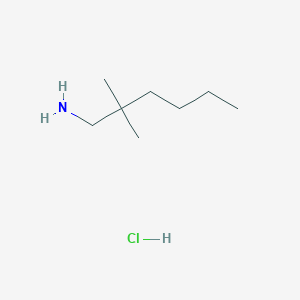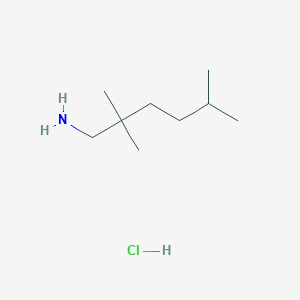
2,2-Dimethyl-3-(oxan-3-yl)propanoic acid
Overview
Description
2,2-Dimethyl-3-(oxan-3-yl)propanoic acid is a chemical compound with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol. This compound is characterized by its unique structure, which includes a cyclohexane ring (oxan) attached to a propanoic acid moiety with two methyl groups at the second carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(oxan-3-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,2-dimethyl-3-(oxan-3-yl)propanal.
Oxidation Reaction: The propanal group is oxidized to form the propanoic acid group. This can be achieved using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Purification: The resulting product is purified through recrystallization or chromatographic techniques to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation reactions using more efficient and cost-effective oxidizing agents. Continuous flow reactors and automated systems are often employed to enhance production efficiency and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-3-(oxan-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The hydroxyl group in the oxan ring can undergo substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reduction: Lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Carboxylic acids, esters, and amides.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Derivatives of the oxan ring with different functional groups.
Scientific Research Applications
2,2-Dimethyl-3-(oxan-3-yl)propanoic acid has several scientific research applications across various fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in biochemical studies to understand enzyme-substrate interactions.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
2,2-Dimethyl-3-(oxan-3-yl)propanoic acid is structurally similar to other compounds such as 2,2-Dimethyl-3-(oxan-2-yl)propanal and (Z)-2,2-Dimethyl-3-(3-methylpenta-2,4-dien-1-yl)oxirane its unique structural features, such as the presence of the oxan ring and the specific placement of methyl groups, distinguish it from these compounds
Comparison with Similar Compounds
2,2-Dimethyl-3-(oxan-2-yl)propanal
(Z)-2,2-Dimethyl-3-(3-methylpenta-2,4-dien-1-yl)oxirane
Properties
IUPAC Name |
2,2-dimethyl-3-(oxan-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-10(2,9(11)12)6-8-4-3-5-13-7-8/h8H,3-7H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDQVFNMOYNPAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCOC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-(Tert-butoxy)ethyl]-3-fluoroazetidine hydrochloride](/img/structure/B1485118.png)


![3-(3,3-difluorocyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B1485124.png)

![(2E)-3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485126.png)
![4-[(3-Fluoroazetidin-3-yl)methyl]-3,5-dimethyl-1,2-oxazole hydrochloride](/img/structure/B1485129.png)

amine hydrochloride](/img/structure/B1485133.png)
![(2E)-3-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485135.png)
![(2E)-3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485137.png)
![(2E)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485138.png)
